1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea typically involves the reaction of 2,6-difluoroaniline with 3-fluorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with isocyanate to form the final urea derivative. The reaction conditions often include solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, urea derivatives are often explored for their potential as therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industry, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)-3-[2-(4-fluorophenyl)-2-methoxyethyl]urea
- 1-(2,6-Difluorophenyl)-3-[2-(3-chlorophenyl)-2-methoxyethyl]urea
Uniqueness
1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea may exhibit unique properties due to the specific arrangement of fluorine atoms, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-23-14(10-4-2-5-11(17)8-10)9-20-16(22)21-15-12(18)6-3-7-13(15)19/h2-8,14H,9H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQSQGNNOJOFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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